molecular formula C6H3F5OS B14313273 S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate CAS No. 111835-75-7

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate

Cat. No.: B14313273
CAS No.: 111835-75-7
M. Wt: 218.15 g/mol
InChI Key: XABFZCUVZJPBGX-UHFFFAOYSA-N
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Description

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate: is an organosulfur compound characterized by the presence of a pentafluoropent-2-yne group attached to a thioate moiety. This compound is notable for its unique structural features, which include multiple fluorine atoms and a triple bond, making it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate typically involves the reaction of a pentafluoropent-2-yne derivative with a thiol compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The triple bond in the pent-2-yne group also contributes to its reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: S-Methyl 4,4,5,5,5-pentafluoropent-2-ynethioate is unique due to the combination of a highly electronegative fluorinated group and a reactive thioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

111835-75-7

Molecular Formula

C6H3F5OS

Molecular Weight

218.15 g/mol

IUPAC Name

S-methyl 4,4,5,5,5-pentafluoropent-2-ynethioate

InChI

InChI=1S/C6H3F5OS/c1-13-4(12)2-3-5(7,8)6(9,10)11/h1H3

InChI Key

XABFZCUVZJPBGX-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C#CC(C(F)(F)F)(F)F

Origin of Product

United States

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